methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
Description
Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring two fused aromatic systems: a 1,3,4-thiadiazole ring and a substituted imidazole core. The structure includes:
- A p-tolyl (4-methylphenyl) substituent on the imidazole ring, enhancing lipophilicity.
- A methyl ester group, which may act as a prodrug motif for hydrolytic activation in vivo.
- Thioether and acetamide linkages, enabling conformational flexibility and hydrogen-bonding interactions.
Properties
IUPAC Name |
methyl 2-[5-(4-methylphenyl)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-11-4-6-13(7-5-11)14-8-19-18(23(14)9-16(25)26-3)27-10-15(24)20-17-22-21-12(2)28-17/h4-8H,9-10H2,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENFXZPYIPVIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex compound that incorporates various bioactive moieties, including a thiadiazole ring and an imidazole structure. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound is characterized by the following structural components:
- Thiadiazole moiety : Known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
- Imidazole ring : Often associated with antifungal and anticancer properties.
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole and imidazole structures followed by functionalization to yield the final product. The synthetic pathways often utilize various reagents and conditions that can influence the yield and purity of the final compound.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-thiadiazole framework have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of cell signaling pathways such as those involving Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Bcl-2 inhibition |
| Compound C | A549 | 10 | DNA synthesis inhibition |
Antimicrobial Activity
The presence of the thiadiazole ring in this compound suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth and demonstrate antifungal activity against various pathogens .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Thiadiazole Derivative X |
| Candida albicans | 16 µg/mL | Thiadiazole Derivative Y |
Study on Antitumor Activity
In a study conducted by Olsen et al., derivatives of 2-amino-1,3,4-thiadiazole were evaluated for their anticancer effects. The results indicated that these compounds exhibited significant cytostatic properties against cancer cell lines such as HeLa and MCF-7. The study emphasized the importance of structural modifications in enhancing biological activity .
Research on Antimicrobial Efficacy
Another research effort explored the antimicrobial efficacy of thiadiazole derivatives against Trypanosoma cruzi. The findings suggested that certain modifications to the thiadiazole scaffold could lead to enhanced activity against drug-resistant strains .
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The target compound shares core motifs with imidazole derivatives reported in and . Key analogs include:
Impact of Substituents on Properties
Thiadiazole vs. Thiadiazoles are known for antimicrobial and antitumor activity, which may explain the lower MIC value (12.5 μg/mL) against E. coli compared to C2 (25 μg/mL) .
Aromatic Substituents (p-Tolyl vs. Dimethylaminophenyl): The p-tolyl group increases lipophilicity (logP = 2.8) relative to the polar 4-(N,N-dimethylamino)phenyl group in C2 (logP = 3.2), improving membrane permeability but reducing aqueous solubility (0.45 vs. 0.32 mg/mL).
Ester Groups (Methyl vs. Ethyl) :
- The methyl ester in the target compound is metabolically labile, favoring rapid hydrolysis to a carboxylic acid in vivo. In contrast, the ethyl ester in C2 may prolong circulation time but reduce bioavailability.
Q & A
Basic Research Questions
Q. How can the synthesis of methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate be optimized for yield and purity?
- Methodology : Use a two-step approach:
Nucleophilic substitution : React 5-methyl-1,3,4-thiadiazol-2-amine with 2-chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) as a base in ethanol under reflux (6–8 hours). Monitor completion via TLC .
Thioether coupling : Introduce the thiol-containing imidazole intermediate to the thiadiazole-amide product using a coupling agent like DCC (dicyclohexylcarbodiimide) in DMF. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key parameters : Maintain stoichiometric ratios (1:1.1 for amine:chloroacetamide), optimize reflux time, and use recrystallization (ethanol or acetonitrile) to improve purity .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
- Essential methods :
- ¹H/¹³C NMR : Confirm the presence of methyl groups (δ ~2.3–2.5 ppm for p-tolyl; δ ~3.7 ppm for ester methyl) and thiadiazole/imidazole protons (δ ~7.5–8.5 ppm) .
- FTIR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and thioether (C-S at ~600–700 cm⁻¹) .
- Elemental analysis : Validate empirical formula (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. Which recrystallization solvents are optimal for purifying intermediates during synthesis?
- Ethanol is preferred for intermediates with polar functional groups (e.g., amides), while acetonitrile is effective for aromatic heterocycles. For example, recrystallization of 5-(p-tolyl)-1H-imidazole derivatives in ethanol achieved >95% purity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Approach :
Perform DFT calculations (e.g., B3LYP/SDD method) to model molecular geometry and predict NMR chemical shifts. Compare computed vs. experimental values to identify conformational isomers .
Use spin-spin coupling simulations (e.g., MestReNova software) to analyze splitting patterns caused by neighboring protons in rigid heterocycles .
- Case study : A study on similar imidazole-thiadiazole hybrids resolved discrepancies in ¹H NMR by identifying hindered rotation around the thioether bond, leading to diastereotopic proton splitting .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
Synthesize analogs with modifications at the p-tolyl group (e.g., halogenated, nitro-substituted) or thiadiazole ring (e.g., methyl → ethyl).
Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ constants) or steric parameters (Taft Es values) .
- Example : Derivatives with electron-withdrawing groups on the aryl ring showed enhanced COX-2 inhibition, suggesting a π-π stacking interaction in the active site .
Q. How can reaction mechanisms for key steps (e.g., thioether formation) be validated experimentally?
- Techniques :
- Kinetic isotope effects (KIE) : Replace sulfur with ³⁴S to track bond cleavage/formation.
- Trapping intermediates : Use LC-MS to detect transient species (e.g., sulfenic acid intermediates) in thioether coupling reactions .
- Evidence : A study on imidazole-thiol coupling identified a radical-mediated pathway via ESR spectroscopy, contradicting earlier nucleophilic displacement hypotheses .
Q. What statistical models are suitable for optimizing reaction conditions (e.g., DoE)?
- Design of Experiments (DoE) : Apply a central composite design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a flow-chemistry study achieved 92% yield by modeling temperature (70–90°C) and residence time (5–15 min) .
- Software tools : Use JMP or Minitab for regression analysis and response surface modeling .
Data Contradiction Analysis
Q. How should researchers address discrepancies between elemental analysis and HRMS data?
- Protocol :
Recheck sample purity via HPLC (≥98% by area).
Repeat combustion analysis with internal standards (e.g., sulfanilamide) to rule out hygroscopicity errors.
Cross-validate HRMS with MALDI-TOF to confirm molecular ion peaks .
- Example : A reported 0.5% nitrogen deficit in elemental analysis was traced to incomplete combustion, resolved by using tin capsules for sample encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
